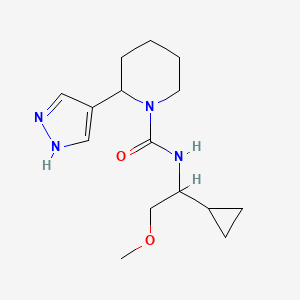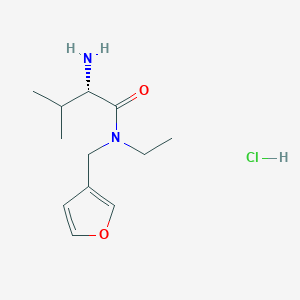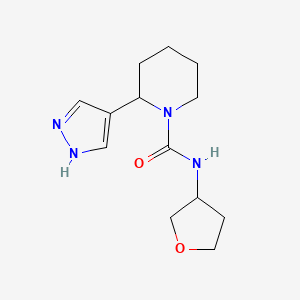![molecular formula C13H24N2O3 B7643152 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)
1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea, also known as CXCR4 antagonist AMD3100, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, immunology, and stem cell transplantation.
Scientific Research Applications
AMD3100 has been extensively studied for its potential applications in cancer research, immunology, and stem cell transplantation. In cancer research, AMD3100 has been shown to inhibit the migration and invasion of cancer cells by blocking the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which is overexpressed in many types of cancer. In immunology, AMD3100 has been used to mobilize hematopoietic stem cells from the bone marrow to the peripheral blood, which can then be collected for transplantation. In stem cell transplantation, AMD3100 has been shown to enhance the engraftment of transplanted stem cells by increasing their homing to the bone marrow.
Mechanism of Action
AMD3100 is a selective antagonist of the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which is a G protein-coupled receptor that plays a critical role in cell migration, proliferation, and survival. By binding to the this compound receptor, AMD3100 blocks the interaction between the receptor and its ligand, stromal cell-derived factor-1 (SDF-1), which is a chemokine that is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The binding of AMD3100 to the this compound receptor has several biochemical and physiological effects. In cancer cells, AMD3100 inhibits the migration and invasion of cancer cells by blocking the interaction between the this compound receptor and its ligand, SDF-1. In hematopoietic stem cells, AMD3100 mobilizes the stem cells from the bone marrow to the peripheral blood by disrupting the interaction between the this compound receptor and its ligand. In stem cell transplantation, AMD3100 enhances the engraftment of transplanted stem cells by increasing their homing to the bone marrow.
Advantages and Limitations for Lab Experiments
One of the advantages of using AMD3100 in lab experiments is its selectivity for the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which allows for specific targeting of the receptor. However, one of the limitations of using AMD3100 is its potential for off-target effects, which can affect the interpretation of the experimental results. Additionally, the high cost of AMD3100 can be a limiting factor for some research groups.
Future Directions
There are several future directions for the research and development of AMD3100. One direction is to explore the potential applications of AMD3100 in other fields, such as neurology and cardiovascular disease. Another direction is to develop more potent and selective 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea antagonists that can overcome the limitations of AMD3100. Additionally, the development of new synthesis methods for AMD3100 can improve the efficiency and cost-effectiveness of its production.
Synthesis Methods
The synthesis of AMD3100 was first reported by Tamamura et al. in 2003. The method involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with 2-(bromomethyl)cyclohexanol, followed by the reaction with 3-(2-hydroxyethyl)-1,2-epoxypropane to yield the desired product. The synthesis of AMD3100 is a multi-step process that requires careful purification and characterization to ensure the purity and quality of the final product.
properties
IUPAC Name |
1-[(2-hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-15(8-10-4-2-3-5-12(10)16)13(17)14-11-6-7-18-9-11/h10-12,16H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIJGMPCYWSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1O)C(=O)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)

![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)




![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643171.png)